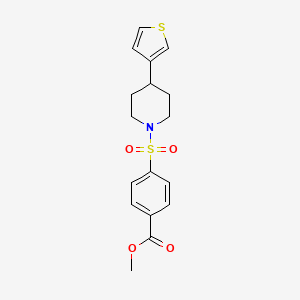

Methyl 4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(4-thiophen-3-ylpiperidin-1-yl)sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c1-22-17(19)14-2-4-16(5-3-14)24(20,21)18-9-6-13(7-10-18)15-8-11-23-12-15/h2-5,8,11-13H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTWCJHBEFAVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization with the thiophene group. Common synthetic routes include:

Formation of Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.

Functionalization with Thiophene Group: The thiophene group can be introduced through various cyclization and annulation reactions.

Esterification: The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzoate undergoes various types of chemical reactions, including:

Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl 4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzoate exhibit significant cytotoxic effects against various cancer cell lines. The presence of the sulfonyl group and the piperidine ring is thought to contribute to enhanced activity against leukemia and solid tumors.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing an IC50 value in the micromolar range, suggesting potent activity comparable to standard chemotherapeutic agents. The mechanism of action appears to involve modulation of apoptosis pathways and interference with cell cycle progression.

Antimicrobial Activity

While the primary focus has been on anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial properties. However, its effectiveness against common pathogens is limited.

Case Study: Antimicrobial Testing

In vitro assays assessed its efficacy against various bacterial strains. Although significant activity was not observed against Gram-positive and Gram-negative bacteria, some derivatives displayed moderate anti-tubercular activity against Mycobacterium tuberculosis, indicating potential for further development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the compound's structure can significantly impact its biological efficacy. The introduction of the thiophene ring and piperidine moiety enhances binding affinity to biological targets, potentially increasing therapeutic effectiveness.

| Modification | Effect on Activity |

|---|---|

| Thiophene Ring | Increases cytotoxicity and selectivity |

| Piperidine Moiety | Enhances binding affinity |

| Position Modifications | Significantly affect efficacy |

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

| Property | Activity | Notes |

|---|---|---|

| Anticancer | High cytotoxicity | Effective against leukemia and solid tumors |

| Antimicrobial | Limited effectiveness | Some derivatives show moderate anti-tubercular activity |

| Structure Activity | Enhanced by thiophene and piperidine | Modifications significantly impact efficacy |

Mechanism of Action

The mechanism of action of Methyl 4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit tubulin polymerization, which can lead to antiproliferative activity . The thiophene group may also contribute to the compound’s biological activity by interacting with various enzymes and receptors .

Comparison with Similar Compounds

Comparison with Pharmaceutical Analogs

Table 1: Comparison with Pharmaceutical Analogs

Comparison with Pesticide-Related Benzoate Esters

Structural Divergence and Functional Groups

Pesticide databases highlight methyl benzoate derivatives with agrochemical applications, such as tribenuron-methyl (sulfonylurea herbicide) and haloxyfop-methyl (aryloxyphenoxypropionate herbicide) . These compounds prioritize substituents like pyrimidinyloxy, phenoxypropanoate, or sulfonylurea groups, which are critical for herbicidal activity. For example:

- Tribenuron-methyl : Contains a sulfonylurea bridge linked to a pyrimidine ring, inhibiting acetolactate synthase (ALS) in plants .

- Haloxyfop-methyl: Features a phenoxypropanoate group, targeting acetyl-CoA carboxylase (ACCase) .

The target compound lacks these herbicidal motifs, instead prioritizing a piperidine-thiophene sulfonamide. This divergence suggests distinct mechanisms of action unrelated to ALS or ACCase inhibition.

Table 2: Comparison with Pesticide Analogs

Biological Activity

Methyl 4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzoate, with the CAS number 1396870-07-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and findings from various studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperidine ring, a thiophene moiety, and a sulfonamide group. The molecular formula is C17H19NO4S2, with a molecular weight of approximately 365.47 g/mol. The synthesis typically involves several key steps:

- Formation of the Piperidine Ring : This can be achieved through hydrogenation of pyridine derivatives.

- Introduction of the Thiophene Group : Various cyclization reactions are employed to incorporate the thiophene moiety.

- Esterification : The final step involves forming the benzoate ester through esterification reactions.

These synthetic routes are crucial for ensuring high yields and purity of the final product .

Biological Activity

This compound has shown promise in various biological assays, particularly in the fields of oncology and microbiology.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related sulfonamide derivatives has demonstrated their ability to inhibit tumor cell proliferation and migration. A study focusing on a similar compound revealed that it could induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 pathway, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .

Key Findings:

- Inhibition of tumor cell proliferation and migration.

- Induction of ferroptosis through modulation of oxidative stress pathways.

| Study Aspect | Result |

|---|---|

| Cell Line Tested | Various cancer cell lines |

| Mechanism | Inhibition of NRF2 activity |

| Effect on ROS | Increased ROS levels leading to cell death |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Compounds with similar structures have been reported to exhibit antibacterial effects against Gram-positive bacteria. The presence of the thiophene group is particularly noted for enhancing antimicrobial activity due to its ability to disrupt bacterial cell membranes .

Antimicrobial Efficacy:

- MIC values for related compounds indicate effective antibacterial action.

| Bacteria Tested | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Tubulin Polymerization : Similar piperidine derivatives have shown the ability to inhibit tubulin polymerization, which is critical for cancer cell division.

- Modulation of Oxidative Stress : By increasing ROS levels, the compound may induce oxidative stress in cancer cells, leading to apoptosis or ferroptosis.

Case Studies

A notable case study involved the evaluation of a structurally related compound in vivo, demonstrating significant tumor regression in animal models when treated with doses that effectively inhibited tumor growth and metastasis . This highlights the potential therapeutic applications of this compound in cancer treatment.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzoate?

Methodological Answer: A common approach involves sulfonylation of the piperidine intermediate. For example:

Piperidine Functionalization : React 4-(thiophen-3-yl)piperidine with chlorosulfonic acid to introduce the sulfonyl group.

Coupling with Benzoate : React the sulfonylated piperidine with methyl 4-(chlorocarbonyl)benzoate under anhydrous conditions (e.g., dichloromethane, pyridine) .

Purification : Use column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.

Q. Key Considerations :

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR in CDCl3 or DMSO-d6 to verify substituent integration and coupling patterns (e.g., thiophene protons at δ 7.2–7.5 ppm, piperidine methylene signals at δ 3.0–3.5 ppm) .

- HPLC-UV : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) to assess purity (>95%) .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve spectral data discrepancies during structural characterization?

Methodological Answer:

- Contradiction Example : Unexpected splitting in piperidine ring protons.

- Resolution :

Q. What strategies optimize functionalization of the piperidine ring in this compound?

Methodological Answer:

- Introducing Substituents :

- Challenges : Steric hindrance from the sulfonyl group may require elevated temperatures or microwave-assisted synthesis.

Q. How does the sulfonyl benzoate moiety influence solubility and reactivity?

Methodological Answer:

- Solubility :

- Reactivity :

Q. What crystallographic methods are suitable for resolving conformational ambiguities?

Methodological Answer:

- Single-Crystal X-Ray Diffraction :

- Density Functional Theory (DFT) : Validate experimental data by simulating optimized geometries .

Q. How can fluorinated analogs improve bioactivity profiling?

Methodological Answer:

- Design Rationale : Fluorine substitution (e.g., at the benzoate methyl group) enhances metabolic stability and lipophilicity .

- Synthesis : Replace methyl with trifluoromethyl via nucleophilic aromatic substitution (CuI catalysis, 100°C) .

- Validation : Compare logP values (HPLC retention times) and microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.